Introduction: The Strategic Importance of Fmoc-Homoserine Lactone
Introduction: The Strategic Importance of Fmoc-Homoserine Lactone
An In-Depth Technical Guide to Fmoc-Homoserine Lactone: Structure, Synthesis, and Applications
Fmoc-Homoserine lactone is a synthetic amino acid derivative that holds a strategic position at the intersection of peptide chemistry and chemical biology. Its structure comprises two key functional components: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a C-terminal homoserine lactone ring system. This unique architecture makes it an invaluable tool for researchers, particularly in the fields of drug development and the study of bacterial communication.
The Fmoc group is a base-labile protecting group, central to the most widely used strategy in modern solid-phase peptide synthesis (SPPS).[1][2] Its stability under acidic conditions and clean removal with a mild base like piperidine allows for the sequential and controlled assembly of amino acids into complex peptide chains.[3] The homoserine lactone moiety, on the other hand, is the core structural feature of N-acyl homoserine lactones (AHLs), a class of signaling molecules that bacteria use to communicate and coordinate group behaviors in a process known as quorum sensing (QS).[4][5]
By providing a stable, Fmoc-protected version of the homoserine lactone core, this reagent empowers scientists to construct sophisticated molecular tools. It serves as a critical building block for synthesizing peptide-based probes to investigate quorum sensing pathways, developing novel peptidomimetics, and creating potential therapeutic agents designed to disrupt bacterial virulence.[6][7]
Physicochemical Properties and Structural Characterization
The precise identity and purity of Fmoc-Homoserine lactone are paramount for its successful application in synthesis. Its core structure, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-homoserine lactone, is characterized by the fusion of the planar fluorenyl group with the chiral five-membered lactone ring.
Core Chemical Structure
The molecule's IUPAC name is (9H-fluoren-9-yl)methyl N-[(3S)-2-oxooxolan-3-yl]carbamate. The structure consists of:
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Homoserine Lactone Core: A five-membered ring (γ-butyrolactone) with an amino group at the alpha-carbon (position 3 of the oxolan-2-one ring).[8] This cyclic structure is formed from the intramolecular cyclization of homoserine.
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Fmoc Protecting Group: Attached to the alpha-amino group via a carbamate linkage. This group is fundamental to its use in Fmoc-SPPS, preventing unwanted reactions at the N-terminus during peptide chain elongation.[1]
Quantitative Data Summary
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 116857-07-9 | [9][10] |
| Molecular Formula | C₁₉H₁₇NO₄ | [9][10] |
| Molecular Weight | 323.34 g/mol | [9] |
| Purity (Typical) | ≥95% (HPLC) | |
| Appearance | White to off-white powder/solid | [11] |
Analytical Validation
To ensure the integrity of any synthesis utilizing this building block, rigorous analytical characterization is essential. The self-validating nature of a well-defined protocol relies on confirming the identity and purity of starting materials.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acid derivatives. A sharp, symmetrical peak at the expected retention time indicates a high-purity sample.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the compound, providing definitive structural confirmation.[12]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method to monitor reaction progress and assess purity, often used in conjunction with HPLC.[13]
Experimental Protocols: Synthesis and Application
The primary application of Fmoc-Homoserine lactone is its incorporation into peptide chains via Fmoc solid-phase peptide synthesis (SPPS). The following protocol details this process, emphasizing the causality behind each step.
Workflow: Incorporation of Fmoc-Homoserine Lactone via Fmoc-SPPS
This workflow outlines the addition of an Fmoc-Homoserine lactone residue to a growing peptide chain anchored to a solid support (resin).
Caption: Automated cycle for incorporating Fmoc-Homoserine lactone in SPPS.
Detailed Step-by-Step Methodology
Objective: To couple Fmoc-Homoserine lactone to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine group
-
Fmoc-Homoserine lactone
-
Solvents: N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Activation Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, IPA
Protocol:
-
Resin Swelling: The peptide-resin is first swollen in DMF for 30 minutes to ensure all reactive sites are accessible within the polymer matrix. This is critical for efficient diffusion of reagents.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3-5 minutes. Drain.
-
Add a second portion of the deprotection solution and agitate for 15-20 minutes. The Fmoc group is cleaved via a β-elimination mechanism, which requires this two-step process to go to completion. The liberated dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to monitor reaction progress in automated synthesizers.[2]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents. A typical wash cycle is 3-5 times with DMF, followed by 3 times with IPA, and finally 3 times with DMF.
-
-
Coupling Reaction:
-
In a separate vessel, pre-activate the Fmoc-Homoserine lactone. Dissolve Fmoc-Homoserine lactone (3-5 equivalents relative to the resin's functional capacity), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.
-
Causality: HBTU is an efficient coupling reagent that converts the carboxylic acid of the Fmoc-amino acid into a highly reactive HOBt-ester, susceptible to nucleophilic attack by the resin's free amine. DIPEA acts as a non-nucleophilic base to facilitate this activation and neutralize any generated acids.
-
Allow the activation mixture to stand for 2-5 minutes, then add it to the washed, deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction. This step is a self-validating checkpoint.
-
If the test is positive, the coupling step may be repeated.
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain further.
Core Applications in Scientific Research
Probing Bacterial Quorum Sensing
Many Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) to regulate virulence, biofilm formation, and antibiotic production.[14][15] These signaling molecules consist of a homoserine lactone ring attached to an acyl chain of varying length and modification.[5][16] Fmoc-Homoserine lactone is a foundational reagent for synthesizing molecular probes and inhibitors to dissect and manipulate these communication networks.
Researchers can couple various fatty acids or other moieties to the deprotected amine of homoserine lactone (after cleavage from a resin) to create a library of synthetic AHL analogues.[17][18] These analogues can be used to:
-
Activate or inhibit the LuxR-type transcriptional regulators that bind to native AHLs.[19]
-
Study the structural requirements for receptor binding and signal transduction.
-
Develop "quorum quenching" strategies to attenuate bacterial pathogenicity without exerting selective pressure for antibiotic resistance.[4]
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- 3. chempep.com [chempep.com]
- 4. Acyl-homoserine lactone quorum sensing: from evolution to application [pubmed.ncbi.nlm.nih.gov]
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- 7. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 8. Homoserine Lactone | C4H7NO2 | CID 73509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. FMOC-HOMOSERINE LACTONE [116857-07-9] | King-Pharm [king-pharm.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Specificity of acyl-homoserine lactone synthases examined by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria | MDPI [mdpi.com]
- 15. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 16. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Homoserine Lactone Derivatives Using the Methionine Functionalized Solid Phase Synthesis by Gas Chromatography/Mass Spectrometry - Archives of pharmacal research : a publication of the Pharmaceutical Society of Korea : 논문 | DBpia [dbpia.co.kr]
- 19. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
